molecular formula C12H15N3O B2571144 N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide CAS No. 313508-78-0

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide

Cat. No.: B2571144
CAS No.: 313508-78-0
M. Wt: 217.272
InChI Key: CZDZBPPGPIZFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings

Biochemical Analysis

Biochemical Properties

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzimidazole moiety in the compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . The compound also interacts with proteins involved in cell signaling pathways, such as kinases, which play a crucial role in regulating cellular processes . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects gene expression by modulating the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA . Additionally, the compound influences cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the benzimidazole moiety in the compound binds to the active site of enzymes, inhibiting their activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of products, thereby affecting cellular processes. The compound also activates certain enzymes by binding to allosteric sites, which are sites other than the active site, leading to conformational changes that enhance enzyme activity . Furthermore, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure can also lead to the development of resistance in some cell lines, which is a common challenge in cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and significant therapeutic benefits, such as inhibition of tumor growth and reduction of inflammation . At high doses, the compound can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where the compound exhibits therapeutic effects up to a certain dose, beyond which toxic effects become predominant .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites within the cell, thereby influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, which facilitate its transport to specific cellular compartments . The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and accumulate in specific tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . In the mitochondria, the compound can interact with mitochondrial enzymes and proteins, influencing mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide typically involves the reaction of 1H-benzimidazole with 3-bromopropylamine, followed by acetylation. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide stands out due to its specific structural features, including the acetamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(16)13-8-4-7-12-14-10-5-2-3-6-11(10)15-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDZBPPGPIZFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.